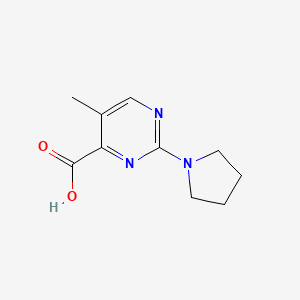![molecular formula C11H9BrN2O B13151077 4-(Bromomethyl)-[3,4'-bipyridin]-6-ol](/img/structure/B13151077.png)
4-(Bromomethyl)-[3,4'-bipyridin]-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Bromomethyl)-[3,4’-bipyridin]-6-ol is an organic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a bromomethyl group attached to the 4th position of the bipyridine ring and a hydroxyl group at the 6th position. Bipyridines are known for their ability to form complexes with metals, making them valuable in various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-[3,4’-bipyridin]-6-ol typically involves the bromination of a precursor bipyridine compound. One common method involves the use of N-bromosuccinimide as the brominating agent. The reaction is carried out in a suitable solvent such as acetone, dichloromethane, or acetonitrile, under controlled temperature conditions . The reaction mixture is then subjected to illumination to facilitate the bromination process.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized using continuous flow photochemical methods. This approach allows for better control over reaction conditions, higher yields, and improved purity of the final product. The use of automated systems and green chemistry principles ensures that the process is efficient and environmentally friendly .
化学反応の分析
Types of Reactions
4-(Bromomethyl)-[3,4’-bipyridin]-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or ethanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products
The major products formed from these reactions include substituted bipyridines, ketones, aldehydes, and reduced bipyridine derivatives.
科学的研究の応用
4-(Bromomethyl)-[3,4’-bipyridin]-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes
Biology: The compound is investigated for its potential as a bioactive molecule. Its derivatives are studied for their interactions with biological targets, such as enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to form complexes with metals makes it a candidate for drug development, particularly in the field of metallopharmaceuticals.
Industry: The compound is used in the development of advanced materials, such as metal-organic frameworks and coordination polymers. .
作用機序
The mechanism of action of 4-(Bromomethyl)-[3,4’-bipyridin]-6-ol involves its ability to form complexes with metal ions. The bipyridine moiety acts as a chelating agent, binding to metal ions through its nitrogen atoms. This interaction can modulate the activity of the metal center, influencing various chemical and biological processes. The bromomethyl and hydroxyl groups can participate in additional interactions, further enhancing the compound’s reactivity and specificity .
類似化合物との比較
Similar Compounds
4,4’-Bis(bromomethyl)-2,2’-bipyridine: Similar in structure but with an additional bromomethyl group, leading to different reactivity and applications.
4-(Bromomethyl)-3,5-dimethylisoxazole: Contains a bromomethyl group but differs in the core structure, resulting in distinct chemical properties and uses.
Uniqueness
4-(Bromomethyl)-[3,4’-bipyridin]-6-ol is unique due to its specific substitution pattern, which allows for versatile chemical modifications and the formation of stable metal complexes. This makes it particularly valuable in coordination chemistry and materials science.
特性
分子式 |
C11H9BrN2O |
|---|---|
分子量 |
265.11 g/mol |
IUPAC名 |
4-(bromomethyl)-5-pyridin-4-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9BrN2O/c12-6-9-5-11(15)14-7-10(9)8-1-3-13-4-2-8/h1-5,7H,6H2,(H,14,15) |
InChIキー |
TWKMCEURMKMNMO-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CNC(=O)C=C2CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


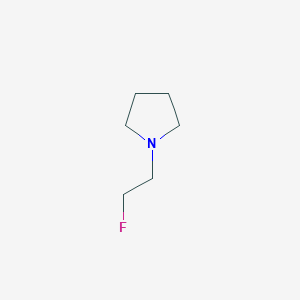
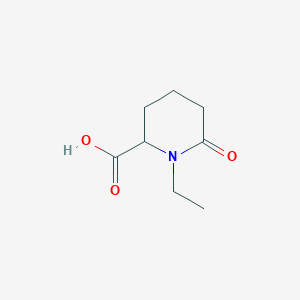
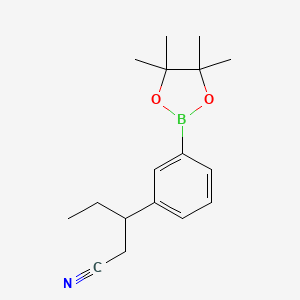
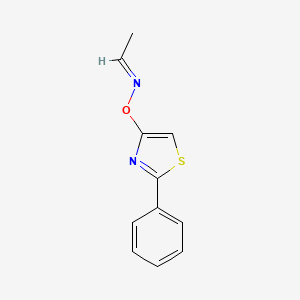
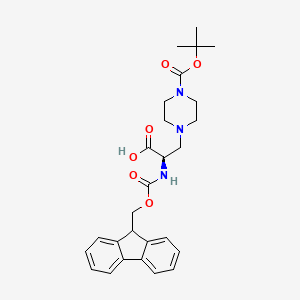
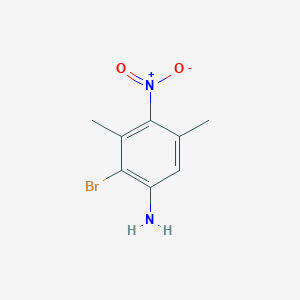

![diazanium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]phosphoryl] phosphate](/img/structure/B13151051.png)

![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)
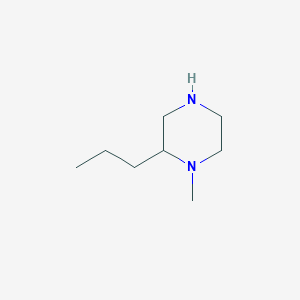

![4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B13151069.png)
